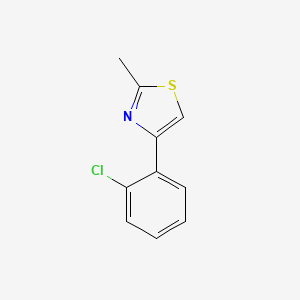

4-(2-Chlorophenyl)-2-methylthiazole

Description

Significance of Thiazole (B1198619) Derivatives as a Privileged Scaffold in Drug Discovery and Development

Thiazole and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry, meaning they are a structural framework that can bind to a variety of biological targets, leading to a wide range of pharmacological activities. researchgate.netnih.govnih.govmdpi.comresearchgate.netufrj.br This versatility has made the thiazole nucleus a cornerstone in the development of numerous therapeutic agents. researchgate.netnih.govsysrevpharm.org The thiazole ring is a key component in a number of FDA-approved drugs, demonstrating its clinical importance. nih.gov

The significance of the thiazole scaffold is underscored by its presence in a diverse array of drugs with activities including:

Antimicrobial: Compounds like sulfathiazole (B1682510) have demonstrated antibacterial properties. nih.govsysrevpharm.org

Antiviral: The well-known antiretroviral drug Ritonavir, used in the treatment of HIV/AIDS, contains a thiazole moiety. nih.govsysrevpharm.org

Antifungal: Abafungin is an example of a thiazole derivative with antifungal activity. nih.gov

Anticancer: Tiazofurin and various other thiazole-containing compounds have been investigated for their potential as anticancer agents. nih.govsysrevpharm.orgwisdomlib.org

Anti-inflammatory: Thiazole derivatives have also shown promise as anti-inflammatory agents. researchgate.netsysrevpharm.org

The ability of the thiazole ring to be readily functionalized at various positions allows for the fine-tuning of its physicochemical properties and biological activity, making it an attractive starting point for the design of new drug candidates. researchgate.netglobalresearchonline.net

Overview of the Role of Nitrogen and Sulfur Heterocycles in Biological Activity

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, are fundamental to the chemistry of life and medicine. ijsrtjournal.comnih.gov Nitrogen and sulfur-containing heterocycles are particularly prominent in biological systems and pharmaceuticals. nih.govmdpi.comopenmedicinalchemistryjournal.com The presence of these heteroatoms introduces unique electronic and structural features that are often crucial for biological function. nih.govopenmedicinalchemistryjournal.com

Nitrogen heterocycles are ubiquitous in nature, forming the core structures of essential biomolecules like the nucleobases in DNA and RNA, amino acids such as histidine and tryptophan, and many vitamins and alkaloids. nih.govmdpi.com In drug design, the incorporation of nitrogen atoms can influence a molecule's basicity, polarity, and ability to form hydrogen bonds, all of which are critical for drug-receptor interactions. mdpi.com

Sulfur-containing heterocycles also play a vital role. The sulfur atom, with its available d-orbitals and polarizability, can engage in unique interactions with biological targets. mdpi.com The combination of nitrogen and sulfur within the same heterocyclic ring, as seen in thiazoles, creates a distinct electronic environment that contributes to their wide range of biological activities. nih.govmdpi.comopenmedicinalchemistryjournal.com This combination can lead to compounds with antioxidant, anticancer, and other valuable therapeutic properties. mdpi.com

Contextualization of 4-(2-Chlorophenyl)-2-methylthiazole within the Broader Thiazole Chemical Space

This compound is a specific derivative of the thiazole scaffold. Its structure features a methyl group at the 2-position and a 2-chlorophenyl group at the 4-position of the thiazole ring. The substituents on the thiazole core are critical in defining the molecule's specific properties and potential biological activity.

The 2-chlorophenyl group introduces a halogen atom, which can significantly impact the molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. The methyl group at the 2-position can also influence the compound's steric and electronic properties.

While specific research on the biological activities of this compound is not extensively detailed in publicly available literature, its structural similarity to other biologically active thiazole derivatives suggests its potential for investigation in various therapeutic areas. For instance, related compounds with different substitution patterns on the phenyl ring and at other positions of the thiazole core have been synthesized and evaluated for activities such as anticancer and antimicrobial effects. ijcce.ac.irnih.govmdpi.commdpi.com The study of compounds like this compound contributes to a deeper understanding of the structure-activity relationships within the vast chemical space of thiazole derivatives.

Below is a table summarizing the key chemical information for this compound and a list of other mentioned compounds.

| Compound Name | Molecular Formula | Molecular Weight | CAS Number |

| This compound | C10H8ClNS | 209.7 | 777853-12-0 chemicalbook.comchemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

4-(2-chlorophenyl)-2-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNS/c1-7-12-10(6-13-7)8-4-2-3-5-9(8)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATVDZANKURJFKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384521 | |

| Record name | 4-(2-Chlorophenyl)-2-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

777853-12-0 | |

| Record name | 4-(2-Chlorophenyl)-2-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological and Pharmacological Activity Profiles of 4 2 Chlorophenyl 2 Methylthiazole Derivatives

Anticancer and Antineoplastic Activities

Thiazole (B1198619) derivatives, a class of nitrogen and sulfur-containing heterocyclic compounds, are recognized for their broad spectrum of biological activities and are integral to the development of new therapeutic agents. researchgate.netksbu.edu.tr The structural scaffold of thiazole is a key feature in several clinically approved drugs, highlighting its importance in medicinal chemistry. researchgate.net Modifications to the thiazole core have led to the synthesis of novel compounds with enhanced or specific activities, including significant anticancer properties.

In Vitro Cytotoxicity Against Various Human Cancer Cell Lines

The cytotoxic effects of 4-(2-chlorophenyl)-2-methylthiazole derivatives have been evaluated against a panel of human cancer cell lines, demonstrating a range of potencies.

A novel series of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide (B32628) derivatives were synthesized and tested for their cytotoxic activity. Among these, compound 8a , which features an ortho-chlorine moiety on the phenyl ring, was identified as the most active against HeLa (cervical cancer) cells, with an IC50 value of 1.3 ± 0.14 µM. ijcce.ac.ir The study also found that HeLa and U87 (glioblastoma) cells were generally more sensitive to these derivatives, while A549 (lung carcinoma) cells showed greater resistance. ijcce.ac.ir

Another study investigating thiazole-(benz)azole derivatives reported that compounds 6f and 6g , which contain 5-chloro and 5-methylbenzimidazole (B147155) groups respectively, exhibited significant anticancer activity against both A549 and C6 (rat glioma) tumor cell lines. nih.gov Similarly, a series of 1,2,3-triazole linked tetrahydrocurcumin (B193312) derivatives were synthesized and evaluated. nih.gov Compound 4g from this series showed potent cytotoxic activity against the HCT-116 (colon carcinoma) cell line with an IC50 value of 1.09 ± 0.17 μM and against the A549 cell line with an IC50 of 45.16 ± 0.92 μM. nih.gov Compound 4f also demonstrated potent cytotoxicity against HCT116 and HepG2 (hepatoma carcinoma) cancer cell lines, with IC50 values of 15.59 and 53.64 μM, respectively. nih.gov

The table below summarizes the in vitro cytotoxicity of selected this compound derivatives against various human cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 8a | HeLa | 1.3 ± 0.14 | ijcce.ac.ir |

| 4g | HCT-116 | 1.09 ± 0.17 | nih.gov |

| 4g | A549 | 45.16 ± 0.92 | nih.gov |

| 4f | HCT-116 | 15.59 | nih.gov |

| 4f | HepG2 | 53.64 | nih.gov |

Molecular Mechanisms of Anticancer Action

The anticancer effects of this compound derivatives are attributed to several molecular mechanisms, including the induction of apoptosis, cell cycle arrest, enzyme inhibition, and the targeting of specific signaling pathways.

Apoptosis, or programmed cell death, is a critical mechanism by which many anticancer agents exert their effects. Several studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells.

For instance, a study on N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivatives found that some of the tested compounds were active in inducing apoptosis, as evidenced by caspase 3 activation, a key event in the apoptotic cascade. ijcce.ac.ir Another study on thiazole-(benz)azole derivatives also observed the potential of these compounds to direct tumor cells toward the apoptotic pathway. nih.gov Furthermore, research on 4-methylthiazole (B1212942) in K562 chronic myeloid leukemia cells showed that it induced apoptosis, which was confirmed by the activation of Caspase-3 and the release of Cytochrome-C. ksbu.edu.tr

Disruption of the normal cell cycle is another hallmark of cancer, and compounds that can cause cell cycle arrest are valuable as potential anticancer drugs.

Research has shown that certain 1,2,4-triazole-3-carboxamide derivatives exert their antiproliferative effects by inducing cell cycle arrest. nih.gov Specifically, a study on 1,2,3-triazole linked tetrahydrocurcumin derivatives found that compound 4g could arrest the cell cycle at the G1 phase in HCT-116 cells. nih.gov Similarly, a study on naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine hybrids revealed that the most potent compounds significantly arrested the cell cycle at the G2/M phase. nih.gov

The inhibition of key enzymes involved in cancer cell proliferation and survival is a major strategy in cancer therapy. Derivatives of this compound have been shown to inhibit several important enzymes.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial tyrosine kinase receptor involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. nih.govmdpi.com Several studies have identified this compound derivatives as potent VEGFR-2 inhibitors. For example, a series of piperazinylquinoxaline-based derivatives showed significant VEGFR-2 inhibition with IC50 values in the sub-micromolar range. nih.gov Another study on nicotinamide-based derivatives identified compounds that inhibited VEGFR-2 with IC50 values as low as 60.83 nM. mdpi.com

DNA Topoisomerase Inhibition: DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication and transcription. nih.gov A novel series of naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine hybrids were designed as dual inhibitors of topoisomerase IIα and EGFR. The most active compounds in this series successfully inhibited topoisomerase IIα activity in the micromolar range. nih.gov

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another tyrosine kinase that plays a pivotal role in tumor growth and angiogenesis. nih.gov The aforementioned naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine hybrids also demonstrated inhibitory activity against EGFR. nih.gov

The table below presents data on the enzyme inhibitory activity of selected this compound derivatives.

| Compound Class | Target Enzyme | IC50 | Reference |

| Piperazinylquinoxaline-based derivatives | VEGFR-2 | 0.19 - 0.60 µM | nih.gov |

| Nicotinamide-based derivatives | VEGFR-2 | 60.83 nM | mdpi.com |

| Naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine hybrids | Topoisomerase IIα | Micromolar range | nih.gov |

| Naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine hybrids | EGFR | Micromolar range | nih.gov |

Cancer is characterized by the dysregulation of multiple signaling pathways that control cell growth, proliferation, and survival. nih.gov The development of agents that can target these aberrant pathways is a key focus of modern cancer research.

Thiazole derivatives have been shown to modulate various signaling pathways. For instance, some derivatives have been found to inhibit signaling pathways that promote cancer cell proliferation and drug resistance. ksbu.edu.tr The anticancer activity of certain compounds is attributed to their ability to inhibit cancer-related signaling pathways, which can be influenced by the electronic properties of substituents on the molecule. nih.gov The proto-oncogene MYB, which is involved in the development of various cancers, has also been identified as a potential target for chromene derivatives, which share some structural similarities with the broader class of heterocyclic compounds under investigation. nih.gov

Antimicrobial Activities of this compound Derivatives

Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activities, showing potential as antibacterial, antifungal, and antitubercular agents.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Thiazole derivatives are recognized for their antibacterial properties. biointerfaceresearch.com Studies have shown that the introduction of a 4-chlorophenyl group to the thiazole ring can contribute to significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov

A series of novel 4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amines and their corresponding thiazolidin-4-one derivatives were synthesized and evaluated for their antimicrobial activity. One of the thiazolidinone derivatives, in particular, showed promising activity against Bacillus subtilis, Escherichia coli, and Staphylococcus aureus. researchgate.net

In another study, various aminothiazole derivatives were synthesized and tested for their antibacterial effects. mdpi.com Compounds with a 4-chlorophenyl substituent on the thiazole ring were among those that exhibited notable antibacterial activity against E. coli and B. subtilis. mdpi.com Specifically, one derivative demonstrated high activity against E. coli. mdpi.com

The antibacterial potential of thiazole derivatives is often compared to standard antibiotics. For instance, some synthesized thiazole compounds have shown antibacterial activity comparable to ciprofloxacin (B1669076) against certain strains. minia.edu.eg The presence of electron-withdrawing groups, such as a chloro group, on the phenyl ring attached to the thiazole is often associated with good antibacterial activity. nih.gov

The following table summarizes the antibacterial activity of selected this compound derivatives against various bacterial strains.

| Compound/Derivative | Bacterial Strain | Activity/MIC | Reference |

| 3-[4-(4-chlorophenyl)thiazol-2-yl]-2-(1,3-diphenyl-1H-pyrazol-4-yl)thiazolidin-4-one | Bacillus subtilis | Promising Activity | researchgate.net |

| 3-[4-(4-chlorophenyl)thiazol-2-yl]-2-(1,3-diphenyl-1H-pyrazol-4-yl)thiazolidin-4-one | Escherichia coli | Promising Activity | researchgate.net |

| 3-[4-(4-chlorophenyl)thiazol-2-yl]-2-(1,3-diphenyl-1H-pyrazol-4-yl)thiazolidin-4-one | Staphylococcus aureus | Promising Activity | researchgate.net |

| 4-chlorophenyl substituted aminothiazole derivative | Escherichia coli | High Activity | mdpi.com |

| 4-chlorophenyl substituted aminothiazole derivative | Bacillus subtilis | High Activity | mdpi.com |

Antifungal Properties

Derivatives of this compound have also been investigated for their antifungal properties, particularly against Candida species, which are a common cause of fungal infections.

Research has shown that certain thiazole derivatives exhibit significant antifungal activity. For instance, a study on novel dicyclopropyl-thiazole compounds revealed that a derivative, 4-(4-chlorophenyl)-2-(2-(dicyclopropylmethylene)hydrazinyl)thiazole, possessed strong antifungal activity with a minimal inhibitory concentration (MIC) ranging from 0.24 to 7.81 µg/mL. nih.gov Another study found that a specific 2-(2-hydrazinyl)thiazole derivative with a chloro substituent was a potent antifungal agent. researchgate.net

The antifungal efficacy of these compounds is often linked to their ability to disrupt the fungal cell membrane. Studies on the mode of action suggest that these derivatives can increase the permeability of the membrane and/or cell wall of Candida albicans. nih.gov

The table below presents the antifungal activity of specific this compound derivatives.

| Compound/Derivative | Fungal Strain | Activity/MIC | Reference |

| 4-(4-Chlorophenyl)-2-(2-(dicyclopropylmethylene)hydrazinyl)thiazole | Candida spp. | 0.24–7.81 µg/mL | nih.gov |

| 2-[2-[4-((4-chlorophenyl)thio)benzylidene]hydrazinyl]-4-(4-methylphenyl)thiazole | Candida spp. | Potent Antifungal Agent | researchgate.net |

| 4-(4-bromophenyl)-thiazol-2-amine derivative (p6) | Candida albicans | 15.3 µM | nih.gov |

| 4-(4-bromophenyl)-thiazol-2-amine derivative (p3) | Aspergillus niger | 16.2 µM | nih.gov |

Antitubercular Potential

Several studies have highlighted the potential of thiazole derivatives as antitubercular agents against Mycobacterium tuberculosis.

A series of substituted 4-(2,6-dichlorobenzyloxy)phenyl thiazole derivatives were synthesized and screened for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv. nih.gov Several of these thiazole derivatives demonstrated good antitubercular activities, with MIC values ranging from 1 µM to 61.2 µM. nih.gov This suggests that the thiazole scaffold is a promising template for developing new antitubercular drugs. nih.gov

Hydrazone derivatives of thiazoles have also shown significant antitubercular activity. researchgate.net The presence of a hydrazide-hydrazone moiety is considered important for the antimycobacterial action of these compounds. mdpi.com

The following table summarizes the antitubercular activity of some thiazole derivatives.

| Compound/Derivative | Strain | Activity/MIC | Reference |

| Substituted 4-(2,6-dichlorobenzyloxy)phenyl thiazole derivatives | Mycobacterium tuberculosis H37Rv | 1 µM - 61.2 µM | nih.gov |

Proposed Mechanisms of Antimicrobial Action

The antimicrobial activity of this compound derivatives is believed to stem from various mechanisms of action.

One of the proposed mechanisms is the disruption of the microbial cell wall or membrane. Studies on antifungal derivatives have indicated that they can increase the permeability of the fungal cell membrane, leading to cell death. nih.gov

Another potential mechanism is the interference with essential cellular processes, such as protein synthesis. While direct evidence for this compound derivatives is still emerging, the broader class of thiazoles has been shown to inhibit various enzymes crucial for microbial survival.

Anti-inflammatory and Analgesic Effects

Thiazole-containing compounds have been recognized for their anti-inflammatory and analgesic properties. nih.gov

Inhibition of Inflammatory Mediators

The anti-inflammatory effects of many compounds are attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. tandfonline.com

Derivatives of 4-arylthiazole have been investigated as inhibitors of these inflammatory mediators. For example, a series of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives were synthesized and evaluated as 5-LOX inhibitors. nih.gov One of the most potent compounds in this series was N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine, which exhibited strong 5-LOX inhibition with an IC50 value of 127 nM. nih.gov

Furthermore, certain thiazole derivatives have shown selective inhibitory activity against COX-2 over COX-1. nih.gov This selectivity is a desirable characteristic for anti-inflammatory drugs as it can potentially reduce gastrointestinal side effects associated with non-selective COX inhibitors. For instance, some 4-substituted thiazole analogues of indomethacin (B1671933) were found to be selective inhibitors of COX-2. nih.gov

The table below details the inhibitory activity of selected thiazole derivatives against inflammatory mediators.

| Compound/Derivative | Enzyme | Inhibitory Activity (IC50) | Reference |

| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 5-LOX | 127 nM | nih.gov |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative (5d) | 5-LOX | 23.08 µM | nih.gov |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative (5e) | 5-LOX | 38.46 µM | nih.gov |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative (5b) | COX-2 | - | nih.gov |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative (5d) | COX-2 | - | nih.gov |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative (5e) | COX-2 | - | nih.gov |

Anticonvulsant Activities

Thiazole derivatives have emerged as a promising class of compounds with potential anticonvulsant properties. tandfonline.combiointerfaceresearch.comnuph.edu.uamdpi.com The core thiazole structure serves as a versatile scaffold for the synthesis of new molecules with potential therapeutic applications in epilepsy. tandfonline.combiointerfaceresearch.com

Evaluation in Seizure Models (e.g., Maximal Electroshock, Pentylenetetrazole)

The anticonvulsant potential of this compound derivatives and related compounds is primarily evaluated using two standard preclinical models: the maximal electroshock (MES) seizure test and the pentylenetetrazole (PTZ) induced seizure test. nih.govnih.govcaymanchem.comnih.govnih.govnih.gov These models represent different types of epileptic seizures and provide valuable insights into the potential mechanisms of action of the tested compounds. nih.govcaymanchem.com

The Maximal Electroshock (MES) Seizure Test is a widely used model to identify compounds that are effective against generalized tonic-clonic seizures. nih.govnih.gov In this test, a brief electrical stimulus is delivered to the animal, typically mice or rats, inducing a characteristic seizure pattern that includes a tonic hind limb extension phase. The ability of a compound to prevent this tonic extension is considered a measure of its anticonvulsant activity. nih.gov Several thiazole derivatives have shown significant protection in the MES test, indicating their potential to prevent the spread of seizures. tandfonline.combiointerfaceresearch.com For instance, certain 3-(4-(4-bromophenyl)-1,3-thiazol-2-ylamino)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione derivatives have demonstrated high anticonvulsant activity in the MES model. tandfonline.com Similarly, some thiazolidin-4-one substituted thiazole derivatives have also been found to be active in this model. biointerfaceresearch.com

The Pentylenetetrazole (PTZ) Seizure Test is used to screen for compounds that can protect against absence seizures (non-convulsive seizures). nih.govcaymanchem.com PTZ is a central nervous system stimulant that acts as a GABA-A receptor antagonist, and its administration induces clonic seizures. nih.govcaymanchem.com The ability of a compound to prevent or delay the onset of these seizures suggests its potential to enhance GABAergic neurotransmission or to have other anti-absence seizure mechanisms. nih.gov A number of thiazole derivatives have exhibited protective effects in the PTZ model. tandfonline.comnuph.edu.ua For example, imidazolyl and triazolyl derivatives of thiazole have shown significant anticonvulsant activity in the PTZ model. tandfonline.com

The table below summarizes the anticonvulsant activity of some representative thiazole derivatives in these models.

| Compound Type | Seizure Model | Activity |

| 3-(4-(4-bromophenyl)-1,3-thiazol-2-ylamino)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione | MES | High activity tandfonline.com |

| Imidazolyl and Triazolyl Thiazole Derivatives | MES, PTZ | Protection range of 33–100% tandfonline.com |

| Thiazolidin-4-one Substituted Thiazoles | MES, scPTZ | Varying degrees of antiepileptic potency biointerfaceresearch.com |

| 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones | MES, scPTZ | Most compounds showed anti-MES activity nih.gov |

Other Reported Biological Activities

Beyond their anti-inflammatory and anticonvulsant potential, derivatives of this compound and related thiazole compounds have been explored for a variety of other biological activities. frontiersin.orgresearchgate.netnih.gov These investigations have revealed potential applications in the management of diabetes, viral infections, and conditions associated with oxidative stress. researchgate.netnih.govmdpi.com

Antidiabetic Potential

Several studies have highlighted the potential of thiazole derivatives as antidiabetic agents. researchgate.netnih.govnih.govresearchgate.net One of the key mechanisms explored is the inhibition of enzymes involved in carbohydrate digestion, such as α-amylase and α-glucosidase. nih.govnih.govresearchgate.net By inhibiting these enzymes, the breakdown of complex carbohydrates into glucose is slowed down, leading to a reduction in postprandial hyperglycemia.

For instance, a series of hydrazine (B178648) clubbed thiazole derivatives were synthesized and evaluated for their inhibitory effects on α-amylase and α-glucosidase. nih.govresearchgate.net Some of these compounds exhibited potent inhibition of both enzymes, with IC50 values in the micromolar range. nih.govresearchgate.net Another study focused on thiazole-sulfonamide derivatives and found that some of these compounds were effective inhibitors of dipeptidyl peptidase-4 (DPP-4), α-glucosidase, and α-amylase. nih.gov The inhibition of DPP-4 is a recognized therapeutic strategy for type 2 diabetes, as it increases the levels of incretin (B1656795) hormones that stimulate insulin (B600854) secretion.

The table below presents the inhibitory activities of some thiazole derivatives against key enzymes related to diabetes.

| Compound Type | Target Enzyme | Activity (IC50) |

| Hydrazine Clubbed Thiazoles | α-Amylase | 4.94–28.17 µM nih.govresearchgate.net |

| Hydrazine Clubbed Thiazoles | α-Glucosidase | 1.76 ± 0.01 to 24.81 ± 0.15 μM (Ki) nih.govresearchgate.net |

| 5-Aryl Thiazole Derivatives | DPP-4 | 2.51 ± 0.27 µM and 2.75 ± 0.27 µM nih.gov |

| 5-Aryl Thiazole Derivatives | α-Glucosidase | 3.02 ± 0.23 µM nih.gov |

| 5-Aryl Thiazole Derivatives | α-Amylase | 2.91 ± 0.23 µM nih.gov |

Antiviral Properties

The thiazole scaffold has been identified as a promising framework for the development of antiviral agents. mdpi.comktu.edunih.govresearchgate.net Research has shown that derivatives of thiazole can exhibit activity against a range of viruses, including influenza viruses. mdpi.comktu.edunih.gov

A study investigating novel aminothiazole derivatives demonstrated significant antiviral activity against the influenza A/Puerto Rico/8/34 H1N1 strain. mdpi.comktu.edu Several of the synthesized compounds were able to restore the viability of Madin-Darby Canine Kidney (MDCK) cells infected with the virus. mdpi.com Notably, a compound bearing a 4-trifluoromethylphenyl substituent on the thiazole ring showed antiviral activity comparable or even superior to the standard antiviral drugs oseltamivir (B103847) and amantadine (B194251) at a concentration of 100 µM. mdpi.com

The antiviral potential of thiazole derivatives is an active area of research, with ongoing efforts to understand their mechanisms of action and to optimize their structures for improved efficacy and safety. nih.gov

Antioxidant Effects

Thiazole derivatives have demonstrated notable antioxidant properties in various in vitro assays. mdpi.comresearchgate.netresearchgate.nettsijournals.com The antioxidant capacity of these compounds is often evaluated using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. mdpi.comelabscience.comnih.govnih.govnih.govnih.govthaiscience.info

In the DPPH assay , the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by the decrease in absorbance of the DPPH solution. nih.govnih.govthaiscience.info Several N-methyl substituted thiazole-derived polyphenolic compounds have been shown to be effective DPPH radical scavengers, with their activity influenced by the number and position of hydroxyl groups on the benzylidene fragment. mdpi.com

The ABTS assay is another common method used to assess the total antioxidant capacity of a compound. elabscience.comnih.govnih.gov In this assay, the pre-formed ABTS radical cation is reduced by the antioxidant, leading to a loss of color. nih.gov Studies have shown that the antioxidant activity of thiazole derivatives in the ABTS assay can be influenced by the reaction conditions and the specific substituents on the thiazole ring. mdpi.com For example, in one study, a particular thiazole derivative exhibited a significantly lower IC50 value in the ABTS assay compared to the standard antioxidant Trolox, suggesting enhanced scavenging ability under the assay's specific conditions. mdpi.com

The table below summarizes the antioxidant activity of some thiazole derivatives in these assays.

| Compound Type | Assay | Activity |

| N-Methyl Substituted Thiazole-Derived Polyphenols | DPPH | Compound with 2,3,4-trihydroxybenzylidene fragment was most active mdpi.com |

| N-Methyl Substituted Thiazole-Derived Polyphenols | ABTS | Compound with phenolic OH groups in positions 2 and 4 showed strong activity mdpi.com |

| 4-(Furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters | DPPH | Weak scavenging activity compared to gallic acid researchgate.net |

| 2-(4-Fluorophenyl) Thiazolidin-4-one Derivatives | Oxygen Free-Radical Scavenger | Exhibited active oxygen free-radical scavenger activity tsijournals.com |

It is important to note that while some studies report antioxidant activity for thiazole derivatives, others have found that certain compounds, such as 2-chlorophenylthiazoles, did not show antioxidant activity in the assays performed. researchgate.net This highlights the importance of the specific chemical structure in determining the biological activity of these compounds.

Antimalarial and Antiprotozoal Activities

The global health burden of parasitic diseases, including malaria, leishmaniasis, and trypanosomiasis, necessitates the urgent development of new and effective therapeutic agents. Thiazole derivatives have emerged as a promising class of compounds in this regard. nih.govresearchgate.net

Research into the antiprotozoal activity of 4-(4-chlorophenyl)thiazole derivatives, positional isomers of the subject compound, has shown encouraging results. A study evaluating a series of these compounds against various protozoan parasites revealed significant in vitro activity. Specifically, certain derivatives displayed potent leishmanicidal and trypanocidal effects. nih.govscielo.br

For instance, against the promastigote form of Leishmania amazonensis, IC50 values for these compounds ranged from 19.86 to 200 µM. nih.govscielo.br The activity against the amastigote form, the clinically relevant stage, was also noted, with IC50 values ranging from 101 to over 200 µM. nih.govscielo.br In studies against Trypanosoma cruzi, the causative agent of Chagas disease, the derivatives exhibited IC50 values between 1.67 and 100 µM against the trypomastigote form and from 1.96 to over 200 µM against the amastigote form. nih.govscielo.br

In the context of malaria, a study on 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]acetic acid derivatives, which feature a substituted 4-methylthiazole core, demonstrated potent antimalarial activity. Two compounds from this series, compounds 8 and 9 , were particularly effective as inhibitors of β-hematin formation, a crucial process for the survival of the malaria parasite, with IC50 values of 0.65 ± 0.09 and 0.64 ± 0.16 µM, respectively. nih.gov Furthermore, a series of piperazine-tethered thiazole compounds showed interesting antimalarial activity against the chloroquine-resistant Dd2 strain of Plasmodium falciparum, with one hit compound demonstrating an EC50 of 102 nM. mdpi.com

Structure-activity relationship (SAR) studies on certain thiazole analogues have suggested that for antimalarial activity, non-bulky, electron-withdrawing groups are preferred at the ortho position of the phenyl ring. nih.gov This observation is particularly relevant for this compound, which possesses a chlorine atom at the ortho position.

While direct experimental data on the antimalarial and antiprotozoal activities of this compound derivatives are not extensively available in the reviewed literature, the promising results from structurally similar compounds, especially the 4-chlorophenyl isomers, suggest that this class of compounds warrants further investigation.

Table 1: Antiprotozoal Activity of 4-(4-Chlorophenyl)thiazole Derivatives

| Compound Derivative | Target Organism | Parasite Stage | IC50 (µM) |

| 4-(4-chlorophenyl)thiazole series | Leishmania amazonensis | Promastigote | 19.86 - 200 |

| 4-(4-chlorophenyl)thiazole series | Leishmania amazonensis | Amastigote | 101 - >200 |

| 4-(4-chlorophenyl)thiazole series | Trypanosoma cruzi | Trypomastigote | 1.67 - 100 |

| 4-(4-chlorophenyl)thiazole series | Trypanosoma cruzi | Amastigote | 1.96 - >200 |

Antithrombotic Activity

Thrombotic disorders, characterized by the formation of blood clots in arteries and veins, are a major cause of morbidity and mortality worldwide. The inhibition of platelet aggregation is a key therapeutic strategy in the management and prevention of these conditions. Several thiazole derivatives have been investigated for their potential as antithrombotic agents.

Although no direct studies on the antithrombotic activity of this compound derivatives were identified in the reviewed literature, research on other thiazole-containing compounds has demonstrated significant antiplatelet effects. For example, a thiazole derivative, 4,5-bis(p-methoxyphenyl)-2-(trifluoromethyl)-thiazole, was identified as a potent inhibitor of collagen-induced platelet aggregation. nih.gov This compound was found to be active in human platelet-rich plasma at a concentration of 1 ng/ml. nih.gov

Another study focused on (2-Methyl-4-[4-methyl-2-(4-trifluoromethylphenyl)-thiazole-5-ylmethylsulfanyl]phenoxy)acetic acid derivatives, such as GSK-516, which have been investigated for their antithrombotic activity by measuring platelet aggregation. finechem-mirea.rufinechem-mirea.ruresearchgate.net These findings, although not directly related to the specific chemical of interest, underscore the potential of the thiazole scaffold in the development of novel antithrombotic drugs. nih.gov The mechanism of action for some of these compounds is thought to involve the inhibition of cyclooxygenase-1 (COX-1), a key enzyme in the synthesis of pro-aggregatory molecules like thromboxane (B8750289) A2. nih.gov

The data available suggest that the thiazole ring is a viable starting point for the design of new antithrombotic agents. Future research is needed to synthesize and evaluate derivatives of this compound to determine if they share the antiplatelet properties observed in other members of the thiazole family.

Table 2: Antithrombotic Activity of Selected Thiazole Derivatives

| Compound/Derivative | Activity |

| 4,5-bis(p-methoxyphenyl)-2-(trifluoromethyl)-thiazole | Potent inhibitor of collagen-induced platelet aggregation |

| GSK-516 and its derivatives | Investigated for antithrombotic activity |

Structure Activity Relationship Sar Studies of 4 2 Chlorophenyl 2 Methylthiazole Derivatives

Impact of Substituents on the Thiazole (B1198619) Ring on Biological Efficacy

The thiazole core offers several positions for substitution, primarily at the C2 and C5 positions, which significantly influences the molecule's interaction with biological targets.

Research on 2-aminothiazole (B372263) derivatives has shown that this group can be a crucial pharmacophore. For instance, in some series, a free amino group at the C2 position was found to be essential for specific carbonic anhydrase inhibitory activities. nih.gov However, this position is also a prime site for modification to explore different biological outcomes. Acylation of the 2-amino group has been a common strategy. mdpi.com A series of renin inhibitors containing a 2-amino-4-thiazolyl moiety at the P2 position demonstrated potent and selective activity. nih.gov

Substituents at the C5 position of the thiazole ring also play a modulating role. In the development of antifungal agents, introducing a naphth-1-ylmethyl group at the 5-position of an aminothiazole core resulted in high growth inhibition of Histoplasma yeast. nih.gov Conversely, in another series of antimicrobial compounds, the introduction of an arylazo moiety at the C5 position of 2-aminothiazole derivatives yielded compounds with good activity against various bacterial and fungal strains. mdpi.com

The following table summarizes the impact of various substituents on the thiazole ring based on findings from several studies.

| Position | Substituent Type | Resulting Biological Activity | Reference |

| C2 | Free Amino Group (-NH₂) | Essential for some enzyme inhibitions (e.g., Carbonic Anhydrase) | nih.gov |

| C2 | Substituted Amides | Potent renin inhibition | nih.gov |

| C2 | Cyclohexylmethylamide, Cyclohexylethylamide | Potent antifungal activity (Histoplasma) | nih.gov |

| C2 | Propan-2-ylidenhydrazine | Beneficial for antibacterial and antifungal activity | mdpi.com |

| C5 | Naphth-1-ylmethyl | High antifungal activity (Histoplasma) | nih.gov |

| C5 | Arylazo moiety | Good antimicrobial activity | mdpi.com |

Influence of the Chlorophenyl Moiety on Pharmacological Profiles

The 4-phenyl ring, and specifically its substitution pattern, is a major determinant of the pharmacological profile of these thiazole derivatives.

The presence of a halogen, particularly chlorine, on the phenyl ring is a recurrent feature in many biologically active thiazole derivatives. SAR studies indicate that electron-withdrawing groups like chlorine, bromine, and fluorine on the phenyl ring are often beneficial for activity. nih.gov

In the context of anticancer research, chlorinated compounds have consistently displayed significant cytotoxic effects. The introduction of a chlorine atom at various positions of the phenyl ring in certain heterocyclic scaffolds led to potent activity against breast cancer cell lines. nih.gov For a series of 2-amino-4-phenylthiazole (B127512) derivatives, the presence of a 4-chlorophenyl group was associated with notable cytotoxicity. mdpi.com Similarly, thiazole derivatives bearing a chlorophenyl moiety have shown promise as antimicrobial agents. mdpi.com The high activity of some compounds has been attributed to the presence of a chlorophenyl group, which acts as a pharmacophore. nih.gov

The position of the chlorine atom on the phenyl ring (ortho, meta, or para) can dramatically influence biological activity, likely due to steric and electronic differences that affect how the molecule fits into a target's binding site.

| Halogen Position | Compound Series | Observed Biological Activity | Reference |

| para (4-chloro) | Thiazole-linked azoles | Highest anticonvulsant activity | nih.gov |

| para (4-bromo) | Antimycobacterial compounds | Highest activity compared to meta and ortho | mdpi.com |

| meta (3-fluoro) | 2-phenylthiazole-4-carboxamides | Good cytotoxic activity profile | nih.gov |

| ortho (2-methoxy) | 2-phenylthiazole-4-carboxamides | Maintained high activity against HT-29 and T47D cell lines | nih.gov |

Contribution of the Methyl Group to Biological Activity

In some SAR studies, the presence of a methyl group on the thiazole ring has been identified as crucial for cytotoxic activity. For example, one study found that replacing a bulkier N,N-dimethyl group with a simple methyl group at the C2 position, in combination with specific substitutions on the phenyl ring, was essential for the desired cytotoxic effect. nih.gov This suggests that the size and steric profile of the substituent at C2 are finely tuned for optimal interaction with the cancer cell target.

Studies on 4-methylthiazole (B1212942) derivatives have demonstrated their potential as anti-inflammatory and anti-diabetic agents. rsc.org The methyl group can influence the electronic distribution within the thiazole ring and affect the molecule's lipophilicity, which in turn can alter its absorption, distribution, metabolism, and excretion (ADME) properties and its ability to cross biological membranes to reach its target.

Analysis of Electron-Donating and Electron-Withdrawing Groups on the Phenyl Ring

The electronic nature of substituents on the 4-phenyl ring is a classic consideration in SAR studies, often dictating the molecule's reactivity and binding affinity. The phenyl ring's electronic character can be modulated by adding either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). libretexts.org

The effect of these groups can vary significantly depending on the therapeutic target.

For Anticancer Activity : In one study of β-pinene-based thiazole derivatives, a strong electron-donating hydroxyl group (-OH) at the para position of the phenyl ring was beneficial for cytotoxicity. In contrast, an electron-withdrawing fluorine atom (-F) had a negative effect on anticancer activity. nih.gov

For Anticonvulsant Activity : An SAR study indicated that electron-withdrawing groups such as -Cl, -Br, and -F on the phenyl ring were advantageous for anticonvulsant efficacy. nih.gov

For Enzyme Inhibition : In the development of dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors, SAR revealed that electron-donating groups on the 4-phenylthiazole (B157171) moiety were well tolerated by both enzymes at the ortho, meta, and para positions. nih.gov

This dichotomy highlights that there is no universal rule; the optimal electronic nature of the substituent is context-dependent. The phenyl group itself can act as either an electron-donating or electron-withdrawing system depending on the group it is attached to. reddit.comstackexchange.com

| Substituent Type on Phenyl Ring | Biological Target/Activity | Effect on Activity | Reference |

| Electron-Donating (e.g., -OH, -OCH₃) | Anticancer (certain series) | Beneficial | nih.gov |

| Electron-Donating | sEH/FAAH Inhibition | Well-tolerated | nih.gov |

| Electron-Withdrawing (e.g., -F) | Anticancer (certain series) | Detrimental | nih.gov |

| Electron-Withdrawing (e.g., -Cl, -Br) | Anticonvulsant | Beneficial | nih.gov |

Conformational Analysis and its Correlation with Biological Activity

The conformational flexibility of drug-like molecules is a significant challenge and opportunity in drug design. mdpi.com The rotation around the single bond connecting the two rings can be hindered by bulky substituents, forcing the molecule into a specific, potentially more active, conformation.

Computational Studies and Molecular Modeling of 4 2 Chlorophenyl 2 Methylthiazole

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design to understand how a ligand, such as 4-(2-Chlorophenyl)-2-methylthiazole, might interact with a biological target, typically a protein or enzyme.

Prediction of Binding Modes and Affinities

Molecular docking simulations can predict the binding mode of this compound within the active site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on a force field that estimates the binding affinity. The predicted binding affinity, often expressed as a docking score or in units of energy (e.g., kcal/mol), provides a quantitative measure of the strength of the ligand-target interaction. semanticscholar.org For thiazole (B1198619) derivatives, docking studies have been instrumental in identifying potential biological targets and optimizing ligand structures for improved binding. nih.gov While specific docking studies on this compound are not extensively reported in public literature, the methodology would involve preparing the 3D structure of the ligand and the target receptor, followed by docking using software like AutoDock or Glide. The results would reveal the most probable binding poses and their corresponding binding energies, guiding further experimental validation.

A hypothetical representation of docking results for this compound against a putative protein target is shown in Table 1.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Binding Mode |

| Kinase A | -8.5 | The 2-chlorophenyl group occupies a hydrophobic pocket, while the thiazole nitrogen forms a hydrogen bond with a backbone amide. |

| Protease B | -7.2 | The methyl group on the thiazole ring interacts with a shallow hydrophobic groove. |

| Receptor C | -9.1 | The entire molecule is stabilized by van der Waals interactions within a deep binding cleft. |

Table 1: Hypothetical Molecular Docking Results for this compound. This table illustrates the type of data generated from molecular docking simulations, including the predicted binding affinity and a description of the binding mode for different hypothetical protein targets.

Identification of Key Amino Acid Interactions in Binding Pockets

A crucial outcome of molecular docking is the identification of key amino acid residues in the binding pocket that are involved in the interaction with the ligand. researchgate.net These interactions can be of various types, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For this compound, the 2-chlorophenyl ring is likely to engage in hydrophobic and halogen bonding interactions. The thiazole ring, with its nitrogen and sulfur atoms, can act as a hydrogen bond acceptor or participate in other polar interactions. nih.gov Visualizing the docked complex allows researchers to pinpoint these specific interactions, providing insights into the molecular basis of binding. This information is invaluable for structure-activity relationship (SAR) studies and for designing new analogs with enhanced potency and selectivity. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations provide a detailed picture of the dynamic behavior of a molecule over time. mit.edu By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom, revealing information about the conformational stability, flexibility, and interactions of the molecule. For this compound, an MD simulation would typically be performed on the ligand alone in a solvent (e.g., water) or on the ligand-protein complex obtained from molecular docking. mdpi.com

The simulation would reveal the preferred conformations of the molecule in solution and the stability of its binding pose within a protein's active site. Analysis of the root-mean-square deviation (RMSD) of the atomic positions over the simulation time can indicate the stability of the system. nih.gov Furthermore, MD simulations can elucidate the role of solvent molecules and the dynamic nature of the ligand-protein interactions, providing a more realistic representation of the binding event than static docking models.

Density Functional Theory (DFT) Studies for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. nih.gov DFT calculations can provide valuable information about the geometry, electronic properties, and reactivity of this compound. researchgate.net Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com

Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecule's surface. researchgate.net These maps can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for potential intermolecular interactions. mdpi.com For this compound, DFT studies would help in understanding the influence of the 2-chlorophenyl and methyl substituents on the electronic properties of the thiazole ring.

Pharmacokinetic Profiling through Computational Approaches (e.g., ADME Predictions)

Computational methods are extensively used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, a process often referred to as pharmacokinetic profiling. nih.govmdpi.com For this compound, various in silico tools and web servers can be used to estimate its ADME profile. These predictions are based on the molecule's physicochemical properties, such as molecular weight, lipophilicity (logP), solubility, and polar surface area. researchgate.net

ADME predictions are crucial for assessing the drug-likeness of a compound and identifying potential liabilities early in the drug discovery process. ijpsjournal.com For instance, Lipinski's "rule of five" is a widely used guideline to evaluate the oral bioavailability of a compound. nih.gov A typical computational ADME profile for this compound would include predictions for parameters like human intestinal absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.

A representative table of predicted ADME properties is shown below.

| Property | Predicted Value | Interpretation |

| Molecular Weight | 223.7 g/mol | Complies with Lipinski's rule (< 500) |

| logP (Lipophilicity) | 3.5 | Optimal for good absorption and permeability |

| Water Solubility | -3.2 (log mol/L) | Moderately soluble |

| Human Intestinal Absorption | > 90% | High probability of being well-absorbed |

| Blood-Brain Barrier Penetration | Yes | Likely to cross the blood-brain barrier |

| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions |

Table 2: Predicted ADME Properties for this compound. This table provides an example of in silico ADME predictions for the compound, offering insights into its potential pharmacokinetic behavior.

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. jddtonline.infonih.gov Thiazole-containing compound libraries are often used in virtual screening campaigns due to the prevalence of the thiazole scaffold in medicinally active compounds. nih.gov this compound could be a member of such a virtual library or serve as a starting point for the design of a focused library. mdpi.com

In a virtual screening workflow, a library of compounds is docked into the active site of a target protein, and the compounds are ranked based on their predicted binding affinities. amanote.com This allows for the rapid and cost-effective identification of potential "hits" for further experimental testing. Furthermore, the structure of this compound can be used as a template to design a virtual library of analogs with modifications to the chlorophenyl ring or the methyl group. This library can then be screened to explore the structure-activity relationships and identify compounds with improved properties.

Prediction of Potential Biological Targets

The initial step in understanding the therapeutic potential of a compound like this compound involves identifying its biological targets. Computational target prediction methods leverage vast amounts of biological and chemical data to generate hypotheses about which proteins or pathways a molecule might modulate. These approaches can be broadly categorized into ligand-based and structure-based methods.

Ligand-based target prediction compares the structural or physicochemical properties of this compound with those of known active compounds (ligands) in databases. The underlying principle is that structurally similar molecules are likely to have similar biological targets. In contrast, structure-based methods, such as reverse molecular docking, involve screening the compound against a library of 3D protein structures to find potential binding partners. nih.gov

While specific target prediction studies for this compound are not extensively documented in public literature, the biological activities of closely related analogs can inform predictive models. For example, the structurally similar compound, 4-(o-chlorophenyl)-2-aminothiazole, has demonstrated a range of biological activities, including antibacterial, antifungal, nematicidal, and molluscicidal effects. nih.gov This suggests that computational models could predict targets for this compound within pathways essential to these organisms. For instance, bacterial targets could include enzymes involved in cell wall synthesis or DNA replication, while fungal targets might involve enzymes in the ergosterol biosynthesis pathway.

Modern approaches often integrate multiple data sources, including chemical structures, bioactivity data, and genomic information, using machine learning algorithms to enhance the accuracy of target prediction. nih.gov These methods can generate a ranked list of potential targets, which can then be validated experimentally.

Table 1: Potential Biological Target Classes Based on Analog Activity

| Biological Activity of Analog nih.gov | Potential Target Classes for this compound | Example Targets |

|---|---|---|

| Antibacterial | Enzymes in essential bacterial pathways | DNA gyrase, Dihydrofolate reductase |

| Antifungal | Enzymes in fungal-specific pathways | Lanosterol 14-alpha-demethylase (CYP51) |

| Nematicidal | Neuromuscular targets in nematodes | Acetylcholinesterase, Ion channels |

Ligand-Based and Structure-Based Drug Design Strategies

Once potential biological targets are identified, drug design strategies are employed to optimize the compound's interaction with its target, aiming to improve efficacy and reduce off-target effects. Both ligand-based and structure-based approaches are central to this process.

Ligand-Based Drug Design (LBDD)

In the absence of a 3D structure of the biological target, LBDD strategies are invaluable. nih.gov These methods rely on the knowledge of other molecules that bind to the target of interest. Key LBDD techniques include Quantitative Structure-Activity Relationship (QSAR) studies and pharmacophore modeling.

QSAR: This method establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com For this compound and its analogs, a QSAR model could identify key structural features (e.g., the position of the chlorine atom, the nature of the substituent at the 2-position of the thiazole ring) that are critical for activity.

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific target. By analyzing a set of active thiazole derivatives, a pharmacophore model can be generated. This model then serves as a 3D query to screen virtual libraries for new, structurally diverse compounds that fit the model and are likely to be active. mdpi.com

Structure-Based Drug Design (SBDD)

When the 3D structure of a target protein is available, typically from X-ray crystallography or NMR spectroscopy, SBDD becomes a powerful tool. gardp.orgresearchgate.net This approach involves designing drugs based on the molecular structure of the target's binding site.

Molecular Docking: This is a primary technique in SBDD where the conformation and orientation of a ligand (the "pose") within the target's binding site are predicted computationally. gardp.org For this compound, docking studies could be performed against a potential target, such as a bacterial enzyme or a human kinase. The results would reveal the likely binding mode, key amino acid interactions (e.g., hydrogen bonds, hydrophobic interactions), and a scoring function would estimate the binding affinity. Studies on other thiazole derivatives have successfully used molecular docking to understand their binding to targets like DNA topoisomerase IB and various kinases. nih.govnih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. nih.gov These simulations provide a more realistic view of the binding stability and can reveal subtle conformational changes in both the ligand and the protein upon binding, offering deeper insights than static docking models.

By integrating these computational strategies, researchers can rationally design novel derivatives of this compound with enhanced biological activity and improved drug-like properties.

Table 2: Application of Drug Design Strategies to Thiazole Derivatives

| Strategy | Technique | Application Example | Reference |

|---|---|---|---|

| Ligand-Based | 3D-QSAR | Developing models to predict the activity of kinase inhibitors. | mdpi.com |

| Pharmacophore Modeling | Identifying essential features for activity and screening for new compounds. | mdpi.com | |

| Structure-Based | Molecular Docking | Predicting the binding mode of thiazole-based stilbenes in the DNA-Topoisomerase IB complex. | nih.gov |

Future Directions and Therapeutic Potential of 4 2 Chlorophenyl 2 Methylthiazole and Its Analogues

Exploration of Novel Derivatization Strategies to Optimize Pharmacological Profiles

The future of thiazole-based therapeutics hinges on the continued exploration of innovative derivatization strategies. The core thiazole (B1198619) structure provides a versatile scaffold for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties to enhance efficacy, selectivity, and pharmacokinetic profiles. fabad.org.trresearchgate.net

One key strategy involves the modification of substituents at various positions of the thiazole ring. For instance, electrophilic substitution preferentially occurs at the C5 position, followed by the C4 position, while nucleophilic substitution is favored at the C2 position. fabad.org.tr This predictable reactivity allows for the systematic introduction of diverse functional groups to probe structure-activity relationships (SAR).

Recent research has focused on creating hybrid molecules by incorporating other pharmacologically active moieties onto the thiazole core. researchgate.net For example, the hybridization of thiazole with other heterocyclic systems like pyrazine (B50134) has been explored to develop potent anti-cancer agents. researchgate.net Another approach involves the synthesis of thiazolidinone derivatives, which have shown a broad spectrum of biological activities, including anticancer and antimicrobial effects. researchgate.net The creation of these hybrid structures can lead to compounds with novel mechanisms of action or improved therapeutic indices.

Advanced synthesis techniques are also being employed to generate diverse libraries of thiazole derivatives for high-throughput screening. nih.gov These methods include microwave-assisted synthesis, ultrasound-assisted reactions, and multi-component reactions, which offer advantages in terms of reaction time, yield, and environmental impact. nih.govrsc.org The development of novel catalysts and solvent systems, such as the use of hexafluoroisopropanol for its unique solvent properties, further expands the synthetic toolbox for creating novel thiazole analogues. rsc.org

The table below summarizes various derivatization strategies and their impact on the pharmacological profiles of thiazole analogues.

| Derivatization Strategy | Resulting Pharmacological Profile Enhancement | Example Compound Class | Reference |

| Hybridization with other heterocycles | Potent anti-cancer activity | Pyrazine-thiazole hybrids | researchgate.net |

| Formation of fused heterocyclic systems | Cyclic isosteric mimetics with potential anticancer activity | Thiopyrano[2,3-d]thiazoles | ump.edu.pl |

| Introduction of various substituents | Broad-spectrum antimicrobial and anticancer activity | 4-(4-bromophenyl)-thiazol-2-amine derivatives | nih.gov |

| Multi-component reactions | Diverse scaffolds with potential anticancer and antioxidant properties | Pyran-thiazole and pyrimidine-thiazole derivatives | mdpi.commdpi.com |

Development of Selective Agents for Specific Biological Targets

A significant future direction for 4-(2-Chlorophenyl)-2-methylthiazole and its analogues lies in the development of highly selective agents that target specific enzymes, receptors, or signaling pathways implicated in disease. fabad.org.tr Thiazole derivatives have demonstrated inhibitory activity against a wide array of biological targets, highlighting their potential for the development of targeted therapies. nih.gov

For example, certain thiazole derivatives have been identified as potent inhibitors of protein kinases, such as PI3K/mTOR, which are crucial regulators of cell growth and survival and are often dysregulated in cancer. nih.gov The development of dual PI3K/mTOR inhibitors is a promising strategy in oncology. nih.gov Similarly, thiazole-based compounds have been investigated as inhibitors of tyrosine kinases and B-RAF enzymes, both of which are important targets in cancer therapy. nih.gov

In the realm of neurodegenerative diseases, thiazole derivatives have been synthesized as selective inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. acs.org Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. acs.org Molecular docking studies have been instrumental in understanding the binding interactions of these compounds within the active site of AChE, guiding the design of more potent and selective inhibitors. acs.org

The development of selective agents requires a deep understanding of the structure-activity relationships and the molecular interactions between the thiazole derivatives and their biological targets. Computational methods, such as molecular docking and QSAR (Quantitative Structure-Activity Relationship) analysis, are increasingly being used to predict the binding affinity and selectivity of novel compounds, thereby accelerating the drug discovery process. ump.edu.placs.org

The following table highlights some specific biological targets of thiazole derivatives and the potential therapeutic applications.

| Biological Target | Therapeutic Application | Example of Thiazole Derivative Class | Reference |

| PI3K/mTOR | Cancer | Hydrazinyl-1,3-thiazole derivatives | nih.gov |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Benzofuranylthiazole and Coumarylthiazole derivatives | acs.org |

| Viral Replication Enzymes | Antiviral Therapy | 4-substituted-2-thiazole amides | nih.gov |

| Glutaminyl Cyclase Isoenzymes | Cancer | Diphenyl conjugated imidazole (B134444) derivatives | nih.gov |

Synthesis and Evaluation of Multi-Targeted Thiazole Derivatives

A growing trend in drug discovery is the development of multi-targeted ligands, or "magic shotguns," which can modulate multiple biological targets simultaneously. ijpsjournal.com This approach can offer advantages in treating complex diseases like cancer, where multiple pathways are often dysregulated. nih.gov The versatile scaffold of thiazole makes it an ideal platform for the design of such multi-targeted agents. ijpsjournal.com

Researchers have successfully synthesized and evaluated thiazole derivatives with combined anticancer, antioxidant, and antibacterial properties. nih.gov For instance, certain novel thiazole-based compounds have demonstrated the ability to inhibit cancer cell proliferation and also exhibit significant antioxidant and antibacterial activity. nih.gov This multi-faceted activity could be particularly beneficial in cancer patients who are often immunocompromised and susceptible to infections.

Another example is the development of thiazole derivatives that act as multi-target inhibitors of key signaling proteins in cancer, such as EGFR, BRAFV600E, and EGFRT790M. mdpi.com By hitting multiple targets, these compounds may be more effective at overcoming drug resistance, a major challenge in cancer therapy. mdpi.com The synthesis of these multi-targeted agents often involves the strategic combination of different pharmacophores within a single molecule.

The evaluation of these multi-targeted derivatives requires a comprehensive panel of biological assays to assess their activity against each intended target. This includes in vitro enzyme inhibition assays, cell-based proliferation assays, and studies to elucidate the mechanism of action, such as cell cycle analysis and apoptosis assays. ijpsjournal.com

The table below presents examples of multi-targeted thiazole derivatives and their combined biological activities.

| Thiazole Derivative Class | Combined Biological Activities | Potential Therapeutic Area | Reference |

| Thiazole-based coumarin (B35378) hybrids | Antiproliferative, Antioxidant, Antibacterial | Cancer and Infectious Diseases | nih.gov |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones | Antiproliferative, Antioxidant, Multi-kinase inhibition (EGFR, BRAFV600E) | Cancer | mdpi.com |

| Pyrazole-triazolo-thiadiazole hybrids | Anticancer, Antioxidant | Cancer | researchgate.net |

Translational Research Perspectives and Drug Discovery Challenges

The translation of promising thiazole derivatives from the laboratory to clinical use is a complex process fraught with challenges. While a vast number of thiazole compounds have shown significant in vitro activity, only a fraction of these will successfully navigate the rigorous path of preclinical and clinical development. researchgate.net

One of the primary challenges is optimizing the pharmacokinetic properties of these compounds, including their absorption, distribution, metabolism, and excretion (ADME). Poor bioavailability and rapid metabolism can limit the in vivo efficacy of an otherwise potent compound. fabad.org.tr Future research will need to focus on strategies to improve the "drug-like" properties of thiazole derivatives, such as enhancing their solubility and metabolic stability. nih.gov

Another significant hurdle is the potential for off-target effects and toxicity. fabad.org.tr Thorough preclinical safety and toxicology studies are essential to identify and mitigate any potential adverse effects. The development of more selective compounds, as discussed earlier, is a key strategy to minimize off-target toxicities.

Furthermore, the emergence of drug resistance, particularly in the fields of oncology and infectious diseases, remains a major obstacle. rsc.org The development of multi-targeted agents and combination therapies involving thiazole derivatives may offer a way to circumvent resistance mechanisms.

Overcoming these challenges will require a multidisciplinary approach, integrating synthetic chemistry, computational modeling, pharmacology, and clinical research. Continued investment in innovative research and development will be crucial to unlock the full therapeutic potential of this compound and its analogues for the benefit of patients worldwide. researchgate.net

Q & A

Q. Basic

- NMR : H and C NMR confirm substituent positions (e.g., methyl group at C2, chlorophenyl at C4) .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 238.31) .

- HPLC : Purity assessment (>98%) using reverse-phase C18 columns and UV detection at 254 nm .

How should researchers resolve contradictions in reported bioactivity data for thiazole derivatives?

Q. Advanced

- Orthogonal validation : Combine in vitro assays (e.g., MIC testing for antimicrobial activity) with in silico docking to verify target binding (e.g., fungal CYP51 enzyme) .

- Experimental variables : Control for cell line specificity, compound solubility (DMSO concentration), and incubation time .

- Meta-analysis : Compare structural analogs (e.g., 4-(4-chlorophenyl)thiazole vs. 4-(2-chlorophenyl) derivatives) to identify substituent-dependent trends .

What are best practices for X-ray crystallographic analysis of this compound derivatives?

Q. Advanced

- Data collection : Use high-resolution synchrotron radiation (λ = 0.71073 Å) to resolve Cl···Cl interactions (3.533–3.952 Å) .

- Refinement : SHELXL refines anisotropic displacement parameters and validates geometry (e.g., envelope conformations of thiazole rings) .

- Twinning detection : Apply the R metric (<0.05) to identify twinned crystals and reprocess data if necessary .

How can computational methods predict the reactivity of this compound in novel reactions?

Q. Advanced

- DFT calculations : Optimize transition states for nucleophilic substitutions (e.g., thiazole ring opening) using B3LYP/6-31G(d) basis sets .

- Molecular dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction kinetics .

- Docking studies : AutoDock Vina predicts binding affinities for drug-target interactions (e.g., antimicrobial enzymes) .

What strategies optimize reaction yields in large-scale synthesis of thiazole derivatives?

Q. Basic

- Catalyst screening : Test Brønsted acids (e.g., p-toluenesulfonic acid) vs. Lewis acids (e.g., ZnCl) to enhance cyclization efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of hydrophobic intermediates .

- Temperature control : Maintain reflux at 80–100°C to balance reaction rate and decomposition .

How does molecular aggregation influence the crystallographic packing of this compound?

Q. Advanced

- Intermolecular interactions : Centrosymmetric Cl···Cl contacts (3.533 Å) stabilize linear chains parallel to the (202) plane .

- Hydrogen bonding : Weak C–H···N interactions between thiazole N and adjacent methyl groups contribute to lattice stability .

- Conformational analysis : Twist-boat conformations of fused rings reduce steric clashes during packing .

What are common biological targets for this compound, and how are assays designed?

Q. Basic

- Antimicrobial targets : Fungal lanosterol 14α-demethylase (CYP51) and bacterial dihydrofolate reductase (DHFR) .

- Assay design : Use microdilution methods (MIC) with Candida albicans or Staphylococcus aureus, and validate via time-kill curves .

How can researchers validate synthetic intermediates using hyphenated analytical techniques?

Q. Advanced

- LC-MS/MS : Couple liquid chromatography with tandem MS to detect trace impurities (e.g., unreacted thiosemicarbazones) .

- GC-IR : Identify volatile byproducts (e.g., methylthioacetate) via characteristic C=O and C–S stretches .

- XRD-PDF analysis : Compare experimental powder patterns with simulated data from single-crystal structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.